molecular formula C8H4ClF3O2 B2753225 2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid CAS No. 2248299-43-4

2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid

Cat. No.: B2753225
CAS No.: 2248299-43-4
M. Wt: 224.56
InChI Key: GABSVVNPBWRUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzoic acid core. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and difluoromethylation, followed by purification techniques like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, thereby increasing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzoic acid: Lacks the difluoromethyl group, resulting in different chemical and physical properties.

    4-(Difluoromethyl)benzoic acid: Lacks the chlorine and fluorine atoms, leading to variations in reactivity and applications.

    2-Chloro-6-fluorobenzoic acid:

Uniqueness

2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms along with a difluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSVVNPBWRUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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